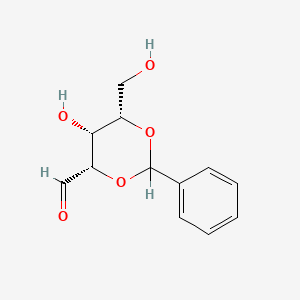

2,4-O-Benzylidene-L-xylose

Vue d'ensemble

Description

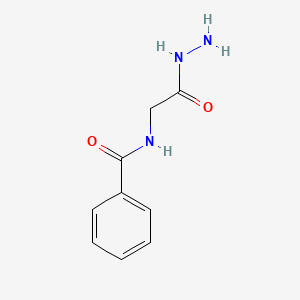

2,4-O-Benzylidene-L-xylose is a sugar derivative generally utilized in biomedical projects related to drug synthesis . Specifically, it has a role in the creation of antiviral drugs to combat viral diseases by inhibiting their functionality within the host body .

Synthesis Analysis

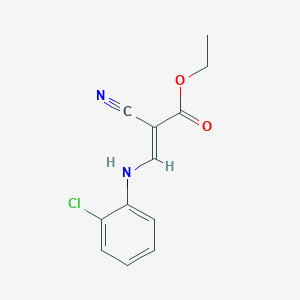

The sonochemical synthesis of benzylidene derivatives of enolizable carbonyls, which includes 2,4-O-Benzylidene-L-xylose, has been described in a research paper . This method enables the synthesis of various benzylidene derivatives via a direct sp3 C–H olefination reaction of enolizable carbonyls .Molecular Structure Analysis

The molecular formula of 2,4-O-Benzylidene-L-xylose is C12H14O5 . Its molecular weight is 238.24 g/mol .Chemical Reactions Analysis

The reaction of carbohydrates with aldehydes and ketones has been comprehensively reviewed . The acetal formation is believed to be a stepwise process that initially involves the hemiacetal formation .Physical And Chemical Properties Analysis

The boiling point of 2,4-O-Benzylidene-L-xylose is predicted to be 458.1°C . Its density is predicted to be 1.362 g/cm3 . The pKa value is predicted to be 12.74 .Applications De Recherche Scientifique

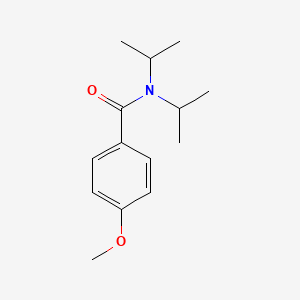

Synthesis of Chemical Compounds : 2,4-O-Benzylidene-L-xylose has been used in the synthesis of various chemical compounds. For instance, it was converted via a Wittig reaction into a compound that served as a weak inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol synthesis (Kuszmann & Podányi, 1992).

Catalysis : Xylose, which includes 2,4-O-Benzylidene-L-xylose, has been used as a green and biodegradable catalyst for the synthesis of various derivatives, demonstrating its utility in environmentally friendly chemical processes (Hashemi-Shahri et al., 2015).

Study of Sugar Derivatives : Research into the properties and reactions of sugar derivatives, including 2,4-O-Benzylidene-L-xylose, has been a subject of interest. Studies have explored how these sugars form rings and react under various conditions (Angyal & James, 1970).

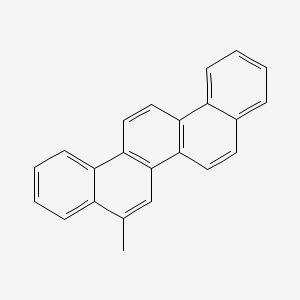

Biochemical Applications : In the field of biochemistry, derivatives of 2,4-O-Benzylidene-L-xylose have been used in the synthesis of compounds like phytosphingosine and lactosyl-ceramides, which have implications in cellular and molecular biology (Schmidt & Maier, 1988).

Biotechnological Production : 2,4-O-Benzylidene-L-xylose, as a component of xylose, has been used in biotechnological applications such as the production of 1,2,4-butanetriol from renewable biomass, demonstrating its role in sustainable chemical production (Cao et al., 2015).

Mass Spectrometry : The compound has also been investigated using mass spectrometry to understand the effects of stereochemical factors, showcasing its relevance in analytical chemistry (Vul'fson et al., 1966).

Safety And Hazards

When handling 2,4-O-Benzylidene-L-xylose, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

(4S,5R,6S)-5-hydroxy-6-(hydroxymethyl)-2-phenyl-1,3-dioxane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c13-6-9-11(15)10(7-14)17-12(16-9)8-4-2-1-3-5-8/h1-6,9-12,14-15H,7H2/t9-,10+,11+,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCKHSIBLXIZKN-FEZOTEKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2OC(C(C(O2)C=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2O[C@H]([C@H]([C@H](O2)C=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952879 | |

| Record name | 2,4-O-Benzylidenepentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-O-Benzylidene-L-xylose | |

CAS RN |

30608-02-7 | |

| Record name | L-Xylose, 2,4-O-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030608027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-O-Benzylidenepentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,3]Thiazolo[4,5-f][1,3]benzothiazole-2,6-diamine](/img/structure/B1619270.png)

![(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one](/img/structure/B1619275.png)